molecular formula C65H82N2O18S2 B13439588 Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)- CAS No. 155976-49-1

Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

Cat. No.: B13439588
CAS No.: 155976-49-1
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-NVYWYWNDSA-L
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Description

Atracurium besylate, (1R,2R,1’S,2’R)-(+/-)-, is an intermediate-duration, nondepolarizing, skeletal muscle relaxant. It is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its ability to produce muscle relaxation by blocking the transmission of nerve impulses to the muscles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atracurium besylate involves multiple steps, including the formation of isoquinolinium intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry of the final product .

Industrial Production Methods

Industrial production of atracurium besylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to obtain the final product suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Atracurium besylate undergoes various chemical reactions, including hydrolysis and Hofmann elimination. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis and Hofmann elimination of atracurium besylate include laudanosine and other smaller fragments. These products are typically less active and are excreted from the body .

Mechanism of Action

Atracurium besylate exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound is eventually broken down by Hofmann elimination and ester hydrolysis, leading to its inactivation and elimination from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atracurium besylate is unique due to its intermediate duration of action and its breakdown via Hofmann elimination, which is independent of renal and hepatic function. This makes it particularly useful in patients with compromised liver or kidney function .

Biological Activity

Atracurium besylate, a non-depolarizing neuromuscular blocking agent, is primarily used to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological properties and biological activities have garnered significant attention in both clinical and research settings.

Atracurium besylate functions by competitively antagonizing the action of acetylcholine at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, preventing muscle contraction. This mechanism is crucial for its application in surgeries where muscle relaxation is necessary . The drug undergoes biotransformation through two primary pathways: ester hydrolysis and Hofmann elimination, allowing it to be inactivated in plasma without reliance on renal function, which is advantageous for patients with renal impairment .

Biological Effects and Research Findings

Recent studies have explored the broader biological effects of atracurium besylate beyond its neuromuscular blocking properties. Notably, it has been investigated for its potential role in modulating glioblastoma stem cell (GSC) behavior.

Case Studies and Experimental Findings

  • Astroglial Differentiation :
    • Atracurium besylate has been shown to promote astroglial differentiation in various GSC lines. In a study involving patient-derived neurosphere lines, treatment with atracurium significantly increased the percentage of GFAP:GFP expressing cells, indicating enhanced astrocytic differentiation. For instance, treatment at 10 μM resulted in a marked increase in differentiation rates across multiple GSC subclones .
    • The study reported that 49% of HSR-GBM1 subclones responded positively to atracurium treatment, highlighting its potential as a therapeutic agent in glioma management .
  • Inhibition of Clonogenic Capacity :
    • Atracurium besylate significantly inhibited the clonogenic capacity of GSCs, suggesting a reduction in their tumorigenic potential. This effect was largely irreversible, indicating a profound impact on the stem cell population within tumors .
  • Survival Outcomes :
    • In xenotransplantation models, pre-treatment with atracurium besylate improved survival outcomes in mice implanted with GSCs expressing specific nAChR subunits (CHRNA1 and CHRNA9). This finding underscores the drug's potential to target tumor-initiating cells effectively .

Pharmacokinetics

Atracurium besylate exhibits linear pharmacokinetics within the dosing range of 0.3 to 0.6 mg/kg, with an elimination half-life of approximately 20 minutes . Its stability is influenced by pH and temperature, with Hofmann elimination increasing under alkaline conditions .

Safety Profile

The safety profile of atracurium besylate is favorable compared to other neuromuscular blockers. It is associated with minimal cardiovascular effects and does not significantly release histamine at lower doses, making it suitable for use in patients with cardiovascular concerns . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .

Summary Table of Biological Activities

Biological Activity Effect Reference
Astroglial DifferentiationIncreased GFAP expression in GSCs
Clonogenic Capacity InhibitionSignificant reduction in tumorigenic potential
Survival ImprovementEnhanced survival in xenotransplanted mice
Cardiovascular EffectsMinimal hemodynamic changes observed
Histamine ReleaseModerate at higher doses; minimal at lower doses

Properties

CAS No.

155976-49-1

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1

InChI Key

XXZSQOVSEBAPGS-NVYWYWNDSA-L

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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